molecular formula C18H16N2O B11845948 1-(Naphthalen-1-yl)-3-(m-tolyl)urea CAS No. 13256-81-0

1-(Naphthalen-1-yl)-3-(m-tolyl)urea

Cat. No.: B11845948
CAS No.: 13256-81-0
M. Wt: 276.3 g/mol
InChI Key: GBNNRDPSNNKGFH-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)-3-(m-tolyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a naphthalene ring and a tolyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Naphthalen-1-yl)-3-(m-tolyl)urea can be synthesized through the reaction of 1-naphthylamine with m-tolyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction is usually carried out at temperatures ranging from 60°C to 80°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-1-yl)-3-(m-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(Naphthalen-1-yl)-3-(m-tolyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent. Its interactions with biological targets are of particular interest.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)-3-(m-tolyl)urea involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

    1-(Naphthalen-1-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.

    1-(Naphthalen-1-yl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    1-(Naphthalen-2-yl)-3-(m-tolyl)urea: Similar structure but with the naphthalene ring attached at the 2-position instead of the 1-position.

Uniqueness: 1-(Naphthalen-1-yl)-3-(m-tolyl)urea is unique due to the specific positioning of the naphthalene and tolyl groups. This unique arrangement can influence its reactivity, stability, and interaction with biological targets, making it a compound of significant interest for further research and development.

Properties

CAS No.

13256-81-0

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

1-(3-methylphenyl)-3-naphthalen-1-ylurea

InChI

InChI=1S/C18H16N2O/c1-13-6-4-9-15(12-13)19-18(21)20-17-11-5-8-14-7-2-3-10-16(14)17/h2-12H,1H3,(H2,19,20,21)

InChI Key

GBNNRDPSNNKGFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=CC3=CC=CC=C32

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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